5-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Benzodiazole Ring: This involves the cyclization of an o-phenylenediamine derivative with a suitable carbonyl compound.
Coupling of the Two Rings: The final step involves the coupling of the tetrazole and benzodiazole rings through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It could be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL: This compound shares the tetrazole ring but lacks the benzodiazole moiety.
1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: This compound contains the benzodiazole ring but lacks the tetrazole moiety.
Uniqueness
The uniqueness of 5-{[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of the tetrazole and benzodiazole rings, which imparts unique chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C11H14N8O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
5-[[(5-aminotetrazol-1-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C11H14N8O/c1-17-8-4-3-7(5-9(8)18(2)11(17)20)6-13-19-10(12)14-15-16-19/h3-5,13H,6H2,1-2H3,(H2,12,14,16) |
InChI Key |
USKQXAIFSUKVCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNN3C(=NN=N3)N)N(C1=O)C |
Origin of Product |
United States |
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